molecular formula C30H54O2 B12646816 (2,2-Bis(undecyloxy)ethyl)benzene CAS No. 93981-52-3

(2,2-Bis(undecyloxy)ethyl)benzene

Cat. No.: B12646816
CAS No.: 93981-52-3
M. Wt: 446.7 g/mol
InChI Key: FFSLFIYMXFVLQN-UHFFFAOYSA-N
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Description

(2,2-Bis(undecyloxy)ethyl)benzene is an organic compound with the molecular formula C30H54O2 It is characterized by the presence of two undecyloxy groups attached to an ethylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Bis(undecyloxy)ethyl)benzene typically involves the reaction of ethylbenzene with undecanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the etherification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Bis(undecyloxy)ethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2,2-Bis(undecyloxy)ethyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2-Bis(undecyloxy)ethyl)benzene involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The undecyloxy groups provide hydrophobic interactions, while the ethylbenzene core can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s behavior in various environments and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Bis(hexyloxy)ethyl)benzene: Similar structure with shorter alkyl chains.

    (2,2-Bis(octyloxy)ethyl)benzene: Similar structure with medium-length alkyl chains.

Uniqueness

(2,2-Bis(undecyloxy)ethyl)benzene is unique due to its longer undecyloxy chains, which provide distinct hydrophobic properties and influence its solubility and interactions with other molecules. This makes it particularly useful in applications requiring specific amphiphilic characteristics.

Properties

CAS No.

93981-52-3

Molecular Formula

C30H54O2

Molecular Weight

446.7 g/mol

IUPAC Name

2,2-di(undecoxy)ethylbenzene

InChI

InChI=1S/C30H54O2/c1-3-5-7-9-11-13-15-17-22-26-31-30(28-29-24-20-19-21-25-29)32-27-23-18-16-14-12-10-8-6-4-2/h19-21,24-25,30H,3-18,22-23,26-28H2,1-2H3

InChI Key

FFSLFIYMXFVLQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(CC1=CC=CC=C1)OCCCCCCCCCCC

Origin of Product

United States

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